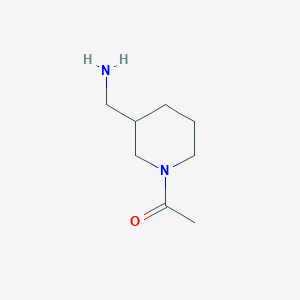

1-(1-acetylpiperidin-3-yl)methanamine

Description

1-(1-Acetylpiperidin-3-yl)methanamine (CAS: 915922-81-5) is a piperidine-derived compound featuring an acetyl group at the 1-position and a methanamine moiety at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₆N₂O, with an average molecular weight of 156.23 g/mol. The acetyl group confers electron-withdrawing properties, influencing the compound’s reactivity and interactions with biological targets, while the methanamine group provides a primary amine functional group, enabling hydrogen bonding and salt formation .

This compound has been explored as a building block in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules. Its structural flexibility allows for modifications to enhance selectivity or pharmacokinetic properties. For example, piperidine-based methanamine derivatives are frequently utilized in kinase inhibitors and G protein-coupled receptor (GPCR) ligands due to their ability to occupy hydrophobic pockets in target proteins .

Properties

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOMLUIOZZSCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660742 | |

| Record name | 1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-81-5 | |

| Record name | 1-[3-(Aminomethyl)-1-piperidinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-acetylpiperidin-3-yl)methanamine typically involves the acetylation of piperidine derivatives. One common method is the reaction of 3-piperidinemethanamine with acetic anhydride under mild conditions. The reaction proceeds as follows:

3-piperidinemethanamine+acetic anhydride→1-(1-acetylpiperidin-3-yl)methanamine+acetic acid

The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 1-(1-acetylpiperidin-3-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative acetylating agents and optimized reaction conditions to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(1-acetylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones.

Reduction: Reduction of the acetyl group can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

1-(1-acetylpiperidin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-acetylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Methanamine Derivatives

| Compound Name | Substituent(s) | Position(s) | Key Functional Groups | CAS Number | Molecular Formula |

|---|---|---|---|---|---|

| 1-(1-Acetylpiperidin-3-yl)methanamine | Acetyl | 1,3 | Amine, Ketone | 915922-81-5 | C₈H₁₆N₂O |

| 1-(1-Benzoylpiperidin-4-yl)methanamine | Benzoyl | 1,4 | Amine, Aromatic Ketone | Not Provided | C₁₄H₁₉N₂O |

| 1-(1-Cyclohexylpiperidin-3-yl)methanamine | Cyclohexyl | 1,3 | Amine, Cycloalkane | 883533-78-6 | C₁₂H₂₄N₂ |

| [1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine | 3-Fluoro-4-methoxyphenyl, Cyclopropyl | N/A | Amine, Aromatic, Fluorine | Not Provided | C₁₀H₁₂FNO |

| 1-(1-Methylpyrazol-3-yl)methanamine hydrochloride | Methylpyrazole | N/A | Amine, Heterocycle | MDL 04967252 | C₅H₁₀ClN₃ |

Key Observations:

- Electron-Withdrawing vs.

- Positional Isomerism : The 3-position substitution in the acetylpiperidin derivative contrasts with 4-position analogs (e.g., 1-(1-benzoylpiperidin-4-yl)methanamine), which may alter binding conformations in target proteins .

- Cycloalkyl vs. Aromatic Substituents : Cyclohexyl-substituted derivatives (e.g., 1-(1-cyclohexylpiperidin-3-yl)methanamine) prioritize lipophilicity, whereas fluorinated arylcyclopropyl analogs (e.g., [1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine) balance hydrophobicity with polarity .

Pharmacological and Biochemical Activity

Table 2: Activity Profiles of Selected Compounds

Key Observations:

- 5-HT1A Receptor Targeting : The benzoylpiperidin derivative (NLX-204) demonstrates high affinity for 5-HT1A receptors (>1000-fold selectivity over α1, D2, and 5-HT2A receptors) and robust antidepressant-like efficacy in vivo, unlike the acetylpiperidin analog, which lacks reported receptor data .

- Kinase Inhibitor Applications : Both acetyl- and benzoyl-substituted methanamines serve as intermediates in kinase inhibitor synthesis, but their substituents dictate divergent selectivity profiles (e.g., GSK-3β vs. ALK targets) .

Biological Activity

1-(1-acetylpiperidin-3-yl)methanamine, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-(1-acetylpiperidin-3-yl)methanamine is characterized by a piperidine ring substituted with an acetyl group and a methanamine moiety. Its chemical structure can be represented as follows:

The biological activity of 1-(1-acetylpiperidin-3-yl)methanamine is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which may contribute to its potential antidepressant effects. Additionally, it may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that 1-(1-acetylpiperidin-3-yl)methanamine possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that disrupt bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

In vitro studies have shown that 1-(1-acetylpiperidin-3-yl)methanamine exhibits cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.5 |

Case Studies

A notable study explored the effects of 1-(1-acetylpiperidin-3-yl)methanamine in a murine model of cancer. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over a period of two weeks. Results indicated a dose-dependent reduction in tumor size and weight compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of 1-(1-acetylpiperidin-3-yl)methanamine suggests rapid absorption and distribution within tissues. Metabolic studies indicate that it is primarily metabolized in the liver, with metabolites excreted via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.